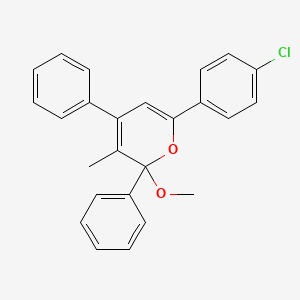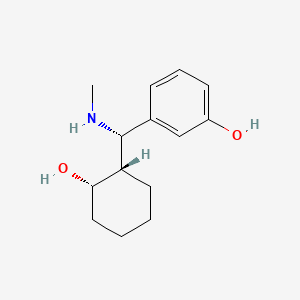
1-Docosylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Docosylpyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by a long alkyl chain (docosyl group) attached to the nitrogen atom of the pyridine ring, with a bromide ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Docosylpyridin-1-ium bromide can be synthesized through the reaction of docosyl bromide with pyridine. The reaction typically involves heating the reactants under reflux conditions. The general procedure is as follows:
Reactants: Docosyl bromide and pyridine.
Reaction Conditions: The mixture is heated under reflux for several hours.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as methanol or ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Docosylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The pyridinium ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium alkoxides. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include pyridine N-oxide derivatives.
Reduction: Products include the corresponding pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Docosylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its surfactant properties.
Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1-Docosylpyridin-1-ium bromide is primarily related to its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and function. This disruption can lead to increased permeability and potential antimicrobial effects. The pyridinium ring can also interact with various molecular targets, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Docosylpyridin-1-ium bromide can be compared with other pyridinium salts, such as:
1-Dodecylpyridin-1-ium bromide: Similar structure but with a shorter alkyl chain (dodecyl group). It has similar surfactant properties but may differ in its interaction with lipid membranes due to the shorter chain length.
1-Hexadecylpyridin-1-ium bromide: Another similar compound with a hexadecyl group. It also exhibits surfactant properties and is used in similar applications.
1-Octadecylpyridin-1-ium bromide: This compound has an octadecyl group and is used in various industrial applications as a surfactant and phase transfer catalyst.
The uniqueness of this compound lies in its longer alkyl chain, which can enhance its interaction with lipid membranes and potentially increase its effectiveness as a surfactant and antimicrobial agent.
Eigenschaften
| 80039-83-4 | |
Molekularformel |
C27H50BrN |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1-docosylpyridin-1-ium;bromide |
InChI |
InChI=1S/C27H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28;/h21,23-24,26-27H,2-20,22,25H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JFRURXLJEYJAJT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)

![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)
